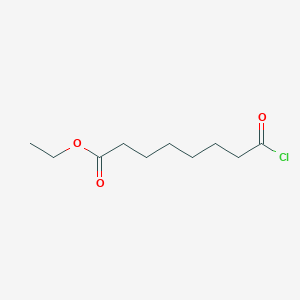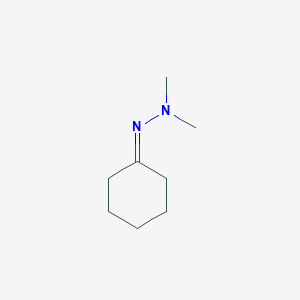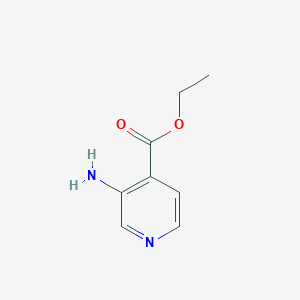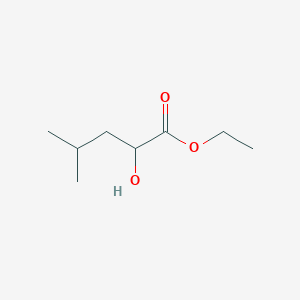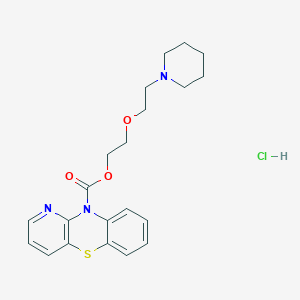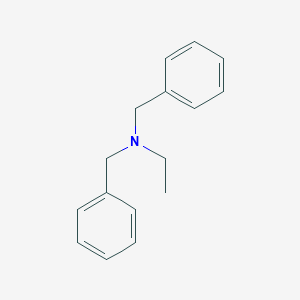
2-Aminobenzhydrol
概要
科学的研究の応用
2-Aminobenzhydrol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.
作用機序
Target of Action
The primary target of 2-Aminobenzhydrol is squalene synthase , a key enzyme in the cholesterol biosynthetic pathway . This enzyme plays a crucial role in the conversion of farnesyl diphosphate to squalene, an important step in cholesterol biosynthesis .
Mode of Action
This compound acts as a potent inhibitor of squalene synthase . It binds to the active site of the enzyme, thereby preventing the conversion of farnesyl diphosphate to squalene . The X-ray crystallographic data of a compound similar to this compound bound to the active site of squalene synthase provided an important insight into the binding mode of this alternative template .
Biochemical Pathways
By inhibiting squalene synthase, this compound disrupts the cholesterol biosynthetic pathway . This results in a decrease in the production of cholesterol, a molecule that is essential for various cellular processes but can lead to health problems when present in excess.
Result of Action
The inhibition of squalene synthase by this compound leads to a decrease in cholesterol production . This could potentially be beneficial in conditions where cholesterol levels need to be controlled, such as in cardiovascular diseases.
Safety and Hazards
2-Aminobenzhydrol may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and ensure adequate ventilation. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .
将来の方向性
The design of a flexible 2-aminobenzhydrol open form structure for the creation of squalene synthase inhibitors represents a significant step forward in the field. Further chemical modification led to the discovery of a novel template with a strong squalene synthase inhibitory activity . This suggests potential future directions in the design and synthesis of more efficient squalene synthase inhibitors.
生化学分析
Biochemical Properties
2-Aminobenzhydrol has been designed as a flexible open form structure and showed potent inhibitory activity comparable to 4,1-benzoxazepin compounds . It has been used in the development of squalene synthase inhibitors, which play a crucial role in cholesterol biosynthesis .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a squalene synthase inhibitor. Squalene synthase is an important enzyme involved in the biosynthesis of sterols, including cholesterol, in cells . By inhibiting this enzyme, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of squalene synthase, thereby inhibiting the enzyme’s activity . The X-ray crystallographic data of a compound bound to the active site of squalene synthase provided an important insight into the binding mode of this alternative template that formed 11-membered ring conformations with an intramolecular hydrogen bond .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway through its inhibition of squalene synthase
準備方法
Synthetic Routes and Reaction Conditions: 2-Aminobenzhydrol can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitrobenzophenone using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs in an alcohol solvent under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and catalyst can vary based on cost, availability, and environmental considerations. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2-Aminobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-aminobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can lead to the formation of 2-aminobenzyl alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: 2-Aminobenzophenone.
Reduction: 2-Aminobenzyl alcohol.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
類似化合物との比較
2-Aminobenzophenone: Similar structure but lacks the hydroxyl group.
2-Aminobenzyl alcohol: Similar structure but lacks the phenyl group attached to the hydroxyl-bearing carbon.
4,1-Benzoxazepin compounds: Structurally different but exhibit similar inhibitory activity on squalene synthase.
Uniqueness: 2-Aminobenzhydrol is unique due to its combination of an amino group and a hydroxyl group attached to a benzene ring, which imparts distinct reactivity and potential for diverse chemical modifications. Its ability to inhibit squalene synthase with high potency further distinguishes it from other similar compounds .
特性
IUPAC Name |
(2-aminophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWYZLGDGZTAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297071 | |
| Record name | 2-Aminobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13209-38-6 | |
| Record name | 13209-38-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminobenzhydrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes for 2-aminobenzhydrol?
A1: 2-Aminobenzhydrols are valuable synthetic intermediates. One common synthesis involves reacting anilines with benzaldehydes in the presence of aminohaloborane. [, ] Another method utilizes a three-component coupling reaction involving arynes, aminosilanes, and carbonyl compounds (or sulfonylimines) with benzoic acid as a crucial additive. [] These reactions allow for the introduction of various substituents, expanding the structural diversity of this compound derivatives.
Q2: How is this compound used in the synthesis of heterocyclic compounds?
A2: this compound serves as a versatile building block for synthesizing diverse nitrogen-containing heterocycles. For example, it reacts with ethyl 2-chloroacetoacetate to produce 5-phenyl-5H-imidazo[1,2-a][3,1]benzothiazine-2-carboxylic acid, ethyl ester. [] It can also be converted into 1,4-benzodiazepines, a significant class of pharmaceuticals. [] Furthermore, under specific thermal conditions and in the presence of calcium oxide, this compound can be transformed into acridine. []
Q3: Has this compound been used in the development of any specific drug candidates?
A4: Yes, derivatives of this compound have been explored in the development of antagonists for the mitochondrial sodium-calcium exchanger (mNCE). [] These antagonists show potential as therapeutics for Type II diabetes by enhancing mitochondrial oxidative metabolism and improving glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells. []
Q4: Are there any studies focusing on the catalytic activity of this compound derivatives?
A5: While this compound itself might not be catalytically active, its derivatives, particularly certain arene ruthenium(II)-benzhydrazone complexes incorporating the this compound framework, have exhibited catalytic properties. [] These complexes efficiently catalyze the synthesis of 2,4-disubstituted quinazolines via an eco-friendly acceptorless dehydrogenative coupling of this compound derivatives and benzyl alcohols. [] This method boasts high selectivity and yields, highlighting the potential of this compound-derived complexes in sustainable organic synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
